7‑Fold Higher p38α MAPK Inhibition Potency Compared to the Unsubstituted 4‑Phenyl Analog
In a direct head‑to‑head biochemical assay, 4-(3,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride inhibited p38α MAPK with an IC₅₀ of 12 nM, while the closest structural analog 4‑phenyl-1H-pyrazol-3-amine showed an IC₅₀ of 85 nM under identical conditions [1]. This represents a 7‑fold increase in potency attributable specifically to the 3,5‑dimethyl substitution pattern [1].
| Evidence Dimension | p38α MAPK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 4-Phenyl-1H-pyrazol-3-amine: 85 nM |
| Quantified Difference | 7.1‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant human p38α, 10 µM ATP, 30 min incubation, ADP‑Glo™ detection, pH 7.4 |
Why This Matters
For researchers seeking a potent p38α inhibitor, substituting with the unsubstituted phenyl analog would require a 7‑fold higher concentration to achieve equivalent target engagement, altering dose‑response interpretations.
- [1] Barth, W.; et al. 4-Aryl-1H-pyrazol-3-amines as selective kinase inhibitors. Bioorg. Med. Chem. Lett. 2015, 25 (12), 2545–2549. DOI: 10.1016/j.bmcl.2015.04.032 View Source
